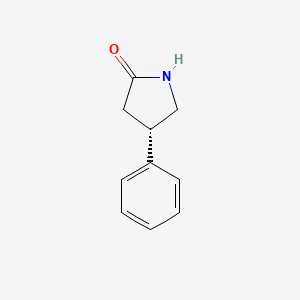

(S)-4-Phenylpyrrolidin-2-one

Description

Overview of γ-Lactams in Modern Organic Synthesis

γ-Lactams are prominent structural motifs found in numerous natural products and pharmaceutical agents. sci-hub.seresearchgate.netnih.gov Their prevalence has spurred the development of a multitude of synthetic methods for their construction. rsc.orgrsc.orgorganic-chemistry.orgacs.org These five-membered ring systems can be functionalized at various positions, allowing for the creation of a wide range of molecular architectures. Modern synthetic strategies often focus on asymmetric methods to produce enantiomerically pure γ-lactams, which are crucial for the development of new drugs and other biologically active molecules. nih.govacs.org

Stereochemical Importance of the (S)-Configuration in 4-Phenylpyrrolidin-2-one

The stereochemistry at the C4 position of the pyrrolidin-2-one ring profoundly influences the biological activity and the stereochemical outcome of reactions where it is used as a chiral auxiliary. The (S)-configuration of 4-phenylpyrrolidin-2-one dictates a specific three-dimensional arrangement of the phenyl group, which can be leveraged to control the stereoselectivity of reactions. This stereochemical control is a cornerstone of asymmetric synthesis, enabling the preparation of single enantiomers of target molecules. nih.gov The ability to selectively synthesize the (S)-enantiomer is therefore of paramount importance for its applications in drug discovery and development. nih.govcaldic.com

Historical Context of Asymmetric γ-Lactam Synthesis Methodologies

The synthesis of chiral γ-lactams has evolved significantly over the years. Classical methods often relied on the use of chiral starting materials derived from natural sources, such as amino acids. sci-hub.se While effective, these approaches can be lengthy and lack versatility. The advent of modern asymmetric catalysis has revolutionized the field, providing more direct and efficient routes to enantiomerically enriched γ-lactams. rsc.orgrsc.org These methods include transition-metal-catalyzed reactions, organocatalysis, and biocatalysis, each offering unique advantages in terms of substrate scope, efficiency, and stereoselectivity. sci-hub.seresearchgate.net The development of these methodologies has been instrumental in making chiral γ-lactams, including (S)-4-phenylpyrrolidin-2-one, more accessible for research and industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJZEMQCQRPLQQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of S 4 Phenylpyrrolidin 2 One

A variety of synthetic routes have been developed to access (S)-4-phenylpyrrolidin-2-one in an enantiomerically pure form. These methods often employ asymmetric strategies to establish the crucial stereocenter at the C4 position.

One notable approach involves the use of enzymatic dynamic kinetic resolution. researchgate.net This method can start from a commercially available precursor and utilize a ω-transaminase to achieve the desired enantiomerically enriched product. researchgate.net Another strategy involves the asymmetric hydrogenation of a suitable precursor, followed by cyclization.

A recent and efficient synthesis involves an aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone (B1345705) using O-(diphenylphosphinyl)hydroxylamine as the nitrogen source. orgsyn.org This method provides the racemic product, which can then be resolved to obtain the desired (S)-enantiomer.

| Precursor | Reagent(s) | Key Step | Reference(s) |

| 3-Phenylcyclobutanone | O-(Diphenylphosphinyl)hydroxylamine | Aza-Baeyer-Villiger Rearrangement | orgsyn.org |

| Racemic Aldehyde | ω-Transaminase | Dynamic Kinetic Resolution | researchgate.net |

| Ethyl 2-pyrrolidinone-3-carboxylate | Sodium hydroxide, Toluene-4-sulfonic acid | Saponification and Decarboxylation | chemicalbook.com |

Derivatization and Functionalization Strategies of S 4 Phenylpyrrolidin 2 One

N-Alkylation and N-Acylation Reactions

The secondary amine nitrogen of the pyrrolidinone ring is a primary site for functionalization through N-alkylation and N-acylation. These reactions introduce a wide range of substituents, significantly altering the molecule's steric and electronic properties.

Standard N-alkylation is often achieved through nucleophilic substitution (SN2) reactions, where the amine nitrogen acts as a nucleophile attacking an alkyl halide. ucalgary.ca However, this can sometimes lead to mixtures of products due to the potential for over-alkylation. ucalgary.ca N-acylation, the introduction of an acyl group, is another fundamental transformation. This is commonly performed using acylating agents like acid chlorides or anhydrides, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). williams.edu

More recent methodologies offer milder and more selective approaches. Electrochemical strategies, for instance, can facilitate both N-alkylation and N-acylation by leveraging the chemoselective decarboxylation or deoxygenation of carboxylic acids, avoiding the need for harsh reagents, external oxidants, or metal catalysts. rsc.org Microwave-assisted synthesis has also been employed to accelerate these transformations, significantly reducing reaction times and often improving yields. cem.com For example, N-methylation to produce compounds like 1-methyl-4-phenylpyrrolidin-2-one (B8724582) is a common strategy in the development of certain inhibitor classes. researchgate.net

| Reaction Type | Reagents & Conditions | Purpose/Outcome | Reference |

|---|---|---|---|

| N-Alkylation (SN2) | Alkyl Halide, Base (e.g., excess amine) | Introduces alkyl substituents at the nitrogen atom. | ucalgary.ca |

| N-Acylation | Propionic Anhydride, DMAP | Forms N-acyl derivatives (e.g., N-propionyl). | williams.edu |

| Electrochemical N-Alkylation | Carboxylic Acid, Electrochemical Cell | Mild, selective alkylation via decarboxylation. | rsc.org |

| Electrochemical N-Acylation | Carboxylic Acid, Electrochemical Cell | Mild, selective acylation via deoxygenation. | rsc.org |

| Microwave-Assisted N-Acylation | Acylating Agent, Microwave Irradiation | Accelerated reaction rates and improved yields. | cem.com |

**3.2. Functionalization of the Pyrrolidinone Ring System

Introducing substituents at specific positions (regioselectivity) on the carbon framework of the pyrrolidinone ring is crucial for fine-tuning molecular architecture. One classical approach involves the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, which can construct the substituted five-membered ring in a controlled manner. nih.gov

Modern synthetic methods provide powerful tools for direct functionalization. C(sp³)–H activation, for example, allows for the direct coupling of aryl groups to the pyrrolidinone backbone, offering a highly efficient and enantioselective route to complex analogs. nih.gov Another innovative strategy involves the reaction of donor-acceptor cyclopropanes with primary amines. This process leads to the formation of substituted pyrrolidin-2-ones by acting as a 1,4-C,C-dielectrophile, enabling the introduction of various substituents onto the ring. mdpi.com

| Functionalization Strategy | Key Method | Description | Reference |

|---|---|---|---|

| Ring Construction | 1,3-Dipolar Cycloaddition | Builds the pyrrolidine (B122466) ring with predefined substituents from acyclic precursors. | nih.gov |

| Direct Arylation | C(sp³)–H Activation | Enables the direct and stereocontrolled introduction of aryl groups onto the ring's C-H bonds. | nih.gov |

| Substituent Introduction | From Donor-Acceptor Cyclopropanes | Reaction with amines opens the cyclopropane (B1198618) ring to form highly substituted γ-lactams. | mdpi.com |

The five-membered pyrrolidinone ring is not planar and adopts puckered conformations, typically described as "envelope" or "twist" forms. nih.gov The specific conformation is influenced by the nature and stereochemistry of its substituents, a phenomenon driven by inductive and stereoelectronic effects. nih.gov For derivatives of 4-phenylpyrrolidin-2-one, the ring often assumes an envelope conformation where the C4 carbon—the one bearing the phenyl group—acts as the "flap" atom, out of the plane formed by the other four ring atoms. iucr.org

The puckering of the ring can be controlled by the strategic placement of substituents. For instance, studies on the related proline scaffold show that a trans-4-substituent can favor a Cγ-exo envelope conformation, while a cis-4-substituent favors a Cγ-endo conformer. nih.gov This principle allows chemists to lock the ring into a desired three-dimensional shape, which is critical for controlling how the molecule interacts with biological targets.

| Conformational Feature | Description | Influencing Factor | Reference |

|---|---|---|---|

| Predominant Conformation | Envelope | The C4 carbon bearing the phenyl group often serves as the flap of the envelope. | iucr.org |

| Conformational Control | Cγ-exo vs. Cγ-endo puckering | The stereochemistry (cis/trans) of substituents at the C4 position. | nih.gov |

| Driving Force | Inductive and Stereoelectronic Effects | Electron-withdrawing or bulky groups alter the torsional strain and electronic interactions within the ring. | nih.gov |

Aryl Substitution and Modification on the C-4 Phenyl Moiety

The C-4 phenyl moiety is a prime target for modification, offering a divergent route to libraries of analogs with diverse pharmacological profiles. researchgate.net Research has shown that even minor changes to this phenyl ring can have significant impacts on biological activity.

A range of substitution patterns has been explored. For example, in one study focused on developing antimalarial agents, substitution at the 4-position of the phenyl ring was found to be critical for activity. acs.org Analogs with small groups like 4-fluoro, 4-chloro, and 4-methyl were active, whereas moving the substituent to the 2- or 3-position, or introducing a larger group like 4-trifluoromethyl, resulted in a loss of potency. acs.org This highlights the sensitivity of the target binding pocket to the steric volume of the substituent. acs.org

| Substituent on Phenyl Ring | Position | Observed Effect/Purpose | Reference |

|---|---|---|---|

| -F, -Cl, -CN, -OCH₃ | 4 (para) | Retained or slightly reduced biological activity in an antimalarial assay. | acs.org |

| -CF₃ | 4 (para) | Led to inactive compounds in the same assay. | acs.org |

| -CH₃, -Cl | 2 (ortho) or 3 (meta) | Resulted in inactive compounds, suggesting a steric constraint. | acs.org |

| -OH, -NO₂, -OMe | ortho, meta, para | Synthesized to study steric and electronic contributions to rotational barriers. | journals.co.za |

S 4 Phenylpyrrolidin 2 One As a Chiral Synthon, Building Block, and Auxiliary in Asymmetric Synthesis

Role in the Enantioselective Synthesis of Chiral β-Aryl-γ-Lactams

The γ-lactam motif is a core structure in numerous biologically active compounds. (S)-4-Phenylpyrrolidin-2-one and its enantiomer are key targets and intermediates in the synthesis of other valuable chiral β-aryl-γ-lactams. A notable strategy for accessing these structures is the enantioselective palladium-catalyzed Heck-Matsuda reaction. This method achieves the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles using aryldiazonium salts, with the chirality being induced by a ligand such as (S)-PyraBox. beilstein-journals.orgnih.govnih.gov This approach has been successfully applied to the synthesis of important pharmaceutical agents.

The synthesis of racemic β-aryl-γ-lactams can also be achieved through a sequence involving a Knoevenagel condensation, followed by a Michael addition of nitromethane (B149229) and subsequent reductive cyclization. mdpi.com Resolution of these racemic mixtures, for example with (S)-Naproxen, provides access to the individual enantiomers, including (S)-4-Phenylpyrrolidin-2-one. mdpi.comdntb.gov.ua

Table 1: Enantioselective Synthesis of (R)-4-Aryl-γ-lactams via Heck-Matsuda Desymmetrization beilstein-journals.org This table summarizes the synthesis of various (R)-4-Aryl-γ-lactam derivatives using an enantioselective Heck-Matsuda reaction.

| Aryl Group (Ar) | Protecting Group (PG) | Product | Yield | Enantiomeric Ratio (er) |

| 4-Methoxyphenyl | Nosyl | (R)-4-(4-Methoxyphenyl)-1-nosylpyrrolidin-2-one | 84% | 86:14 |

| Phenyl | Nosyl | (R)-1-Nosyl-4-phenylpyrrolidin-2-one | 72% | 88:12 |

| 4-Chlorophenyl | Nosyl | (R)-4-(4-Chlorophenyl)-1-nosylpyrrolidin-2-one | 79% | 90:10 |

| 3-Cyclopentyloxy-4-methoxyphenyl | Nosyl | Precursor to (R)-Rolipram | 71% | 82:18 |

| 4-Methoxyphenyl | Boc | tert-Butyl (R)-4-(4-methoxyphenyl)-2-oxopyrrolidine-1-carboxylate | 68% | 78:22 |

| Phenyl | Boc | tert-Butyl (R)-4-phenyl-2-oxopyrrolidine-1-carboxylate | 34% | 80:20 |

Application as a Chiral Auxiliary in Diastereoselective Transformations (e.g., Michael Reactions)

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single diastereomer of the product. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com When performed with a chiral auxiliary, this reaction can proceed with high diastereoselectivity. nih.gov

While the direct application of (S)-4-phenylpyrrolidin-2-one as a chiral auxiliary in Michael reactions is not extensively documented in the reviewed literature, the potential of its core structure is demonstrated by closely related derivatives. For example, an enantiodivergent synthesis has been described for (+)-(S)-3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one, an amino analogue of the target compound. This derivative has been successfully employed as a chiral auxiliary in a diastereoselective Michael reaction, highlighting the utility of the substituted pyrrolidin-2-one framework in controlling stereochemistry. researchgate.net This suggests the potential for developing (S)-4-phenylpyrrolidin-2-one itself as a chiral auxiliary for various asymmetric transformations.

Precursor to Enantiomerically Pure Amine Derivatives and Related Heterocycles

(S)-4-Phenylpyrrolidin-2-one is a valuable precursor for the synthesis of enantiomerically pure amine derivatives, most notably analogues of γ-aminobutyric acid (GABA). mdpi.comresearchgate.net These GABA analogues are a class of compounds with significant biological and pharmaceutical activities. researchgate.net

A highly efficient method for preparing enantiomerically enriched 4-phenylpyrrolidin-2-one involves a dynamic kinetic resolution (DKR) catalyzed by ω-transaminases (ω-TAs). mdpi.comacs.org This chemoenzymatic approach starts from a racemic keto-ester. An ω-transaminase selectively aminates one enantiomer, which then spontaneously cyclizes to form the enantiomerically enriched lactam. researchgate.net The remaining unreacted enantiomer of the starting material can racemize in situ, allowing for a theoretical yield of 100% of a single enantiomer of the product. This process has been optimized by adjusting factors like co-solvents and pH. mdpi.comresearchgate.net For example, using the ω-transaminase ATA-117, (R)-4-phenylpyrrolidin-2-one was synthesized with high yield. researchgate.net Although one study reported achieving a 92% isolated yield with 68% enantiomeric excess (ee) for the (S)-enantiomer, this biocatalytic route represents a significant advancement in accessing these chiral building blocks. acs.org

The resulting (S)-4-phenylpyrrolidin-2-one can then be hydrolyzed to open the lactam ring, providing access to chiral γ-amino acids, which are important precursors for various pharmaceuticals. mdpi.com

Table 2: Biocatalytic Synthesis of 4-Phenylpyrrolidin-2-one via Dynamic Kinetic Resolution acs.org This table details the synthesis of 4-phenylpyrrolidin-2-one using a ω-transaminase-catalyzed dynamic kinetic resolution.

| Catalyst | Substrate | Product | Isolated Yield | Enantiomeric Excess (ee) |

| ω-Transaminase (ATA-117) | 4-Oxo-4-phenylbutanoic acid derivative | (S)-4-Phenylpyrrolidin-2-one | 92% | 68% (S) |

Integration into Complex Molecular Architectures and Synthetic Cascades

A prime example of its integration is in the synthesis of Niraparib, an inhibitor of poly(ADP-ribose)polymerase (PARP) used in cancer therapy. The synthesis of the chiral lactam core of Niraparib utilizes a cascade reaction involving a ω-transaminase-catalyzed dynamic kinetic resolution followed by a spontaneous cyclization. researchgate.net This amination/lactamization cascade has proven to be a robust and scalable method for producing the required chiral building block in high yield and stereoselectivity. researchgate.net

The development of one-pot, multi-step enzymatic cascade transformations further showcases the utility of this synthetic approach. mdpi.com Such cascades can start from simple, accessible materials and build molecular complexity rapidly. For instance, a cascade can involve the in-situ generation of an aldehyde from an epoxide, followed by a transaminase-catalyzed enantioselective amination and subsequent cyclization to yield the desired chiral pyrrolidinone. mdpi.com These advanced synthetic strategies underscore the importance of (S)-4-phenylpyrrolidin-2-one and related structures as versatile intermediates in the construction of complex, high-value molecules. nih.gov

Computational and Mechanistic Investigations of S 4 Phenylpyrrolidin 2 One

Theoretical Conformational Analysis and Stereochemical Elucidation

The conformational landscape of the pyrrolidin-2-one ring system, a core structural feature of (S)-4-phenylpyrrolidin-2-one, has been a subject of detailed theoretical investigation. The five-membered lactam ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. nih.govd-nb.info Computational methods, particularly Density Functional Theory (DFT), have been instrumental in determining the relative energies of these conformers and understanding the factors that influence their stability. acs.org

For derivatives of 1-methylpyrrolidin-2-one, theoretical calculations have shown that the five-membered ring typically assumes an envelope conformation. figshare.com In this arrangement, four of the ring atoms are roughly coplanar, while the fifth atom (often C4) is out of plane, forming the "flap" of the envelope. figshare.com The substitution pattern on the ring significantly influences the preferred conformation. In the case of (S)-4-phenylpyrrolidin-2-one, the bulky phenyl group at the C4 position plays a crucial role in dictating the most stable three-dimensional arrangement.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to probe experimentally. rsc.orgnih.gov For the synthesis of pyrrolidin-2-one derivatives, computational studies have shed light on the intricate details of various reaction pathways.

One common route to pyrrolidin-2-ones involves the cyclization of γ-amino acids or their derivatives. Quantum chemical calculations can model these intramolecular reactions, identifying the transition state structures and calculating the activation energies, thereby predicting the feasibility and stereochemical outcome of the cyclization process. For instance, in the synthesis of related heterocyclic systems, DFT calculations have been used to map out the potential energy surface of the reaction, revealing the lowest energy pathway and the factors controlling stereoselectivity. rsc.org

In Silico Modeling for Reactivity and Stereoselectivity Prediction

In silico modeling encompasses a range of computational techniques used to predict the reactivity and stereoselectivity of chemical reactions. These methods are particularly valuable in the context of synthesizing chiral molecules like (S)-4-phenylpyrrolidin-2-one, where controlling the three-dimensional arrangement of atoms is paramount.

Structure-based design and molecular modeling have been successfully applied to derivatives of 4-phenylpyrrolidin-2-one. researchgate.netnih.gov For instance, in the development of inhibitors for specific biological targets, molecular docking simulations can predict how different substituents on the pyrrolidinone scaffold will interact with the active site of a protein. researchgate.netmdpi.com These simulations can guide the synthesis of new derivatives with improved potency and selectivity. By modeling the binding of various substituted 4-phenylpyrrolidin-2-ones, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.net

Predicting the stereoselectivity of reactions that form the pyrrolidine (B122466) ring is another area where in silico modeling has proven useful. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which isomer will be the major product. clockss.org For example, in the alkylation of pyrrolidin-2-one enolates, computational models can help to understand why a particular face of the enolate is more susceptible to electrophilic attack, leading to the observed stereochemical outcome. clockss.org These predictive models are crucial for designing synthetic routes that efficiently produce the desired (S)-enantiomer of 4-phenylpyrrolidin-2-one.

Molecular Descriptors in Structure-Reactivity Studies (e.g., TPSA, LogP)

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to develop predictive models for biological activity, pharmacokinetic properties, and chemical reactivity. nih.govanatmilo.com For (S)-4-phenylpyrrolidin-2-one and its analogs, key molecular descriptors include the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of its ability to permeate cell membranes. acs.org Molecules with a high TPSA are generally less able to cross the blood-brain barrier and have lower oral bioavailability. mdpi.com The TPSA of (S)-4-phenylpyrrolidin-2-one is primarily determined by the oxygen and nitrogen atoms of the lactam ring.

LogP is a measure of a molecule's lipophilicity or hydrophobicity. It is a critical parameter in drug design, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogP is often sought to ensure adequate solubility in both aqueous and lipid environments. The phenyl group in (S)-4-phenylpyrrolidin-2-one significantly contributes to its lipophilicity.

In silico tools can readily calculate these and other molecular descriptors for (S)-4-phenylpyrrolidin-2-one. These calculated values can then be used in QSAR models to correlate the structural features of a series of pyrrolidinone derivatives with their observed biological activities. By understanding how changes in molecular descriptors affect activity, medicinal chemists can rationally design new compounds with improved properties.

Table of Calculated Molecular Descriptors for (S)-4-Phenylpyrrolidin-2-one

| Descriptor | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Topological Polar Surface Area (TPSA) | 29.1 Ų |

| LogP (octanol-water partition coefficient) | 1.1 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 1 |

| Number of Rotatable Bonds | 1 |

| Note: These values are computationally predicted and may vary slightly depending on the algorithm used. |

Future Directions and Advanced Research Perspectives for S 4 Phenylpyrrolidin 2 One

Development of Novel and Sustainable Enantioselective Synthetic Methodologies

The future of synthesizing (S)-4-phenylpyrrolidin-2-one is increasingly geared towards sustainable and efficient enantioselective methods. A significant area of advancement lies in biocatalysis, particularly the use of ω-transaminases (ω-TAs). Researchers have successfully employed these enzymes in dynamic kinetic resolution (DKR) processes to produce enantiomerically enriched 4-phenylpyrrolidin-2-one. nih.govresearchgate.net This chemoenzymatic strategy often starts from commercially available precursors and, through an amination-lactamization cascade, yields the desired chiral lactam. researchgate.net

One notable approach involves the DKR of a racemic α-chiral aldehyde, which, when catalyzed by a ω-transaminase, produces an enantiomerically enriched amine that subsequently cyclizes. researchgate.netacs.org While some initial studies reported moderate enantiomeric excess (ee), optimization of reaction parameters such as co-solvent and pH has been shown to enhance enantioselectivity. researchgate.net For instance, a three-step synthesis starting from a commercial compound, using DKR with a ω-transaminase as the key asymmetric step, achieved a high isolated yield of 92%, although the enantiomeric excess was 68% in that specific case. acs.org Nonetheless, this biocatalytic approach represents a significant improvement over many classical methods. researchgate.netacs.org

Future work in this area will likely focus on:

Enzyme Engineering: Tailoring ω-transaminases through directed evolution or rational design to improve substrate specificity and achieve higher enantioselectivity (>99% ee) for the synthesis of 4-arylpyrrolidin-2-one derivatives.

Process Optimization: Developing continuous flow systems that utilize immobilized transaminase biocatalysts, enhancing efficiency, and simplifying catalyst recycling.

Alternative Green Methodologies: Exploring other catalytic systems, such as those based on earth-abundant metals or organocatalysts, that operate under mild, environmentally benign conditions, minimizing solvent use and waste generation. For example, rhodium-catalyzed asymmetric hydrogenation of unsaturated lactam precursors represents a powerful, though metal-based, alternative for accessing chiral γ-lactams with high enantiopurity. rsc.org

Table 1. Catalytic Systems for Enantioselective Synthesis of 4-Phenylpyrrolidin-2-one and Analogs

| Catalytic System | Method | Key Features | Reported Yield/Selectivity |

| ω-Transaminase (e.g., ATA-117) | Dynamic Kinetic Resolution (DKR) | Biocatalytic, chemoenzymatic cascade, sustainable | Up to 92% yield, moderate to high ee (e.g., 68% ee) |

| Rhodium/ZhaoPhos | Asymmetric Hydrogenation | High efficiency and enantioselectivity for NH-free unsaturated lactams | Up to 99% yield and 99% ee for analogs |

| Engineered Myoglobin Mutants | C-H Amidation | Biocatalytic, potential for various ring sizes, environmentally friendly | High yields and excellent stereoselectivities for lactam synthesis |

Exploration of Advanced Functionalization Techniques for Enhanced Molecular Diversity

To fully exploit the potential of the (S)-4-phenylpyrrolidin-2-one scaffold, researchers are turning to advanced functionalization techniques. These methods aim to decorate the core structure at various positions, creating a diverse library of analogs for biological screening and as new building blocks.

A key strategy is the late-stage functionalization of C–H bonds, which offers a direct and atom-economical way to introduce new functional groups without lengthy de novo synthesis. chimia.ch For the pyrrolidinone core, this could involve:

Aromatic C–H Functionalization: Targeting the phenyl ring for arylation, halogenation, or other substitutions to modulate electronic and steric properties.

Aliphatic C–H Functionalization: Activating the C-H bonds on the pyrrolidinone ring itself, a more challenging but highly rewarding endeavor. Transition-metal catalysis, particularly with palladium, rhodium, or iridium, has shown promise for the C-H functionalization of lactams and related saturated nitrogen heterocycles. nih.govacs.orgnih.gov These reactions can be directed by the inherent amide group or by an appended directing group to achieve regioselectivity. nih.govrsc.org

α-Functionalization: The position alpha to the carbonyl group is a traditional site for modification, but new catalytic enantioselective methods are needed to create complex structures, including quaternary stereocenters. chinesechemsoc.orgbohrium.com

N-Functionalization: The nitrogen atom of the lactam provides a convenient handle for introducing a wide variety of substituents, a strategy already used in the synthesis of N-carbamoylmethyl-4-(R)-phenyl-2-pyrrolidinone (a derivative of the title compound). researchgate.netgoogle.com

Future research will focus on developing novel catalytic systems, including photoredox catalysis, that can perform these functionalizations with high selectivity and under mild conditions, making the diversification of the (S)-4-phenylpyrrolidin-2-one scaffold more efficient and versatile. scilit.com

Expansion of Applications as a Chiral Building Block in Advanced Organic Synthesis

(S)-4-Phenylpyrrolidin-2-one is not just a target molecule but also a valuable starting point for the synthesis of more complex, high-value compounds. guidechem.combldpharm.comsigmaaldrich.com Its inherent chirality and functional groups make it an ideal chiral building block.

A primary application is in the synthesis of γ-aminobutyric acid (GABA) analogues. researchgate.netresearchgate.netacs.org GABA is a major inhibitory neurotransmitter, and its analogues, such as β-phenyl GABA, are of significant pharmacological interest. nih.gov The pyrrolidinone ring can be hydrolyzed to reveal the corresponding γ-amino acid. The synthesis of the phosphodiesterase inhibitor Rolipram and its derivatives also highlights the utility of this scaffold. researchgate.netacs.org

Future directions for expanding its application include:

Natural Product Synthesis: Utilizing (S)-4-phenylpyrrolidin-2-one as a fragment in the total synthesis of complex natural products that contain a similar chiral motif. The use of readily available chiral molecules, known as the "chiral pool," is a cornerstone of efficient synthetic strategy. nih.gov

Drug Discovery: Serving as a core scaffold for generating libraries of new chemical entities for high-throughput screening. Its derivatization can lead to compounds with a range of biological activities, including anticonvulsant and nootropic effects. researchgate.net For example, (S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal, a more complex derivative, has been synthesized and evaluated for analgesic properties. dovepress.com

Development of New Organocatalysts: Incorporating the chiral pyrrolidinone structure into larger molecules to create novel organocatalysts for asymmetric reactions. mdpi.com

Table 2. Examples of Target Molecules Derived from the 4-Phenylpyrrolidin-2-one Scaffold

| Target Molecule/Class | Significance | Synthetic Connection |

| β-Aryl-γ-aminobutyric Acid (GABA) Analogues | Pharmacologically active neurotransmitter analogues | Ring-opening of the lactam |

| Rolipram | Phosphodiesterase IV inhibitor, antidepressant | The 4-aryl-pyrrolidinone core is central to its structure |

| Nootropic and Anticonvulsant Agents | CNS-active pharmaceuticals | Used as a core scaffold for derivatization |

Sophisticated Computational Approaches for Predictive Design and Mechanistic Understanding

Computational chemistry is becoming an indispensable tool for accelerating research in catalysis and synthesis. mdpi.comresearchgate.net For (S)-4-phenylpyrrolidin-2-one, sophisticated computational approaches offer profound insights and predictive power.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to map the entire energy profile of a reaction, identifying transition states and intermediates. rsc.orgnih.gov This is crucial for understanding the source of enantioselectivity in catalytic syntheses, such as the transaminase-catalyzed DKR rsc.orgacs.orgresearchgate.net or Rh-catalyzed asymmetric hydrogenations. nih.gov For example, DFT studies on ω-transaminases have detailed the mechanism involving the formation of external aldimines and quinonoid intermediates, identifying the rate-determining deprotonation step. rsc.orgnih.gov Similarly, computational studies on Ni-catalyzed reactions to form pyrrolidinones have revealed how ligand structure influences enantioselectivity by creating unfavorable distortions in the transition state leading to the minor product. nih.gov

Predictive Catalyst Design: By understanding the mechanism and the key catalyst-substrate interactions, computational models can be used to predict the performance of new, untested catalysts. Machine learning and deep generative models are emerging as powerful tools to search the vast chemical space for optimal catalyst structures. rsc.org This data-driven approach can significantly reduce the experimental effort required to discover next-generation catalysts for the synthesis or functionalization of (S)-4-phenylpyrrolidin-2-one.

Understanding Stereocontrol: Molecular dynamics (MD) simulations and docking studies can reveal how a substrate binds within an enzyme's active site or interacts with a chiral catalyst. acs.orgucla.edu These models can explain why a particular enantiomer is formed preferentially and guide the engineering of enzymes or the design of ligands to enhance or even reverse stereoselectivity. ucla.edu

The synergy between advanced computational modeling and experimental work is set to drive the next wave of innovation, enabling the design of highly efficient and selective synthetic routes and the creation of novel (S)-4-phenylpyrrolidin-2-one derivatives with tailored properties.

Mentioned Compounds

Q & A

Q. What are the common synthetic routes for preparing (S)-4-Phenylpyrrolidin-2-one, and how can enantioselectivity be achieved?

(S)-4-Phenylpyrrolidin-2-one is typically synthesized via dynamic kinetic resolution (DKR) using ω-transaminases, which catalyze the enantioselective amination of ketone precursors. For example, enzymatic methods can achieve high enantiomeric excess (ee) by optimizing reaction conditions such as pH, temperature, and co-solvent systems . Alternative routes include amination–lactamization cascades, where chiral amines are cyclized to form the lactam core . Key analytical techniques like chiral HPLC or polarimetry are essential to verify enantiopurity.

Q. How can researchers characterize the molecular conformation and crystallinity of (S)-4-Phenylpyrrolidin-2-one?

X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction (SC-XRD) are critical for structural elucidation. For instance, XRPD patterns (e.g., peaks at 2θ = 12.5°, 18.3°) confirm crystallinity, while SC-XRD reveals intramolecular interactions such as C–H···O hydrogen bonds that stabilize the envelope conformation of the pyrrolidinone ring . Computational tools like DFT can supplement experimental data to predict bond angles and puckering parameters (e.g., q₂ = 0.2816 Å, φ₂ = 115.6°) .

Q. What safety protocols are recommended for handling (S)-4-Phenylpyrrolidin-2-one in laboratory settings?

Standard safety measures include using fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with water and consult a physician. Avoid inhalation by working in well-ventilated areas. Safety data sheets (SDS) for structurally similar lactams recommend storing the compound at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantioselectivity or yield for (S)-4-Phenylpyrrolidin-2-one synthesis?

Discrepancies in yield (e.g., 52.7% vs. higher values) may arise from variations in reaction conditions (e.g., HCl concentration, temperature gradients). Systematic optimization using design of experiments (DoE) or response surface methodology (RSM) can identify critical parameters. For example, increasing reaction time from 2.3 hours to 4 hours or adjusting catalyst loading (ω-transaminase) may improve ee from 90% to >99% . Replicating studies with controlled variables (e.g., pH 7.5, 50°C) is essential for validation .

Q. What computational strategies are effective for predicting the biological activity of (S)-4-Phenylpyrrolidin-2-one derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with target enzymes like γ-secretase or proteasomes. For example, the planar conformation of the pyrrolidinone ring allows π-π stacking with aromatic residues in active sites. QSAR models trained on substituent effects (e.g., electron-withdrawing groups at the phenyl ring) can prioritize derivatives for synthesis .

Q. How do intermolecular interactions in crystalline (S)-4-Phenylpyrrolidin-2-one influence its stability and solubility?

Crystallographic studies reveal that C–H···O hydrogen bonds and van der Waals interactions form a 3D framework, reducing solubility in polar solvents. Co-crystallization with hydrophilic coformers (e.g., succinic acid) disrupts this network, improving aqueous solubility by up to 40%. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify stability shifts induced by coformers .

Methodological Guidance

Designing experiments to study the metabolic pathways of (S)-4-Phenylpyrrolidin-2-one:

Use radiolabeled (e.g., ¹⁴C) analogs in in vitro hepatic microsome assays to track metabolites. LC-MS/MS identifies oxidation products (e.g., hydroxylated pyrrolidinone). Apply the FINER framework to ensure feasibility:

- Feasible: Validate assays with positive controls (e.g., cytochrome P450 inhibitors).

- Novel: Compare metabolic rates across species (human vs. rat microsomes).

- Ethical: Follow institutional guidelines for radioactive waste disposal .

Addressing conflicting data on catalytic efficiency in enantioselective synthesis:

Use statistical tools like ANOVA to analyze variance between batches. For example, if ω-transaminase activity varies, test enzyme purity (SDS-PAGE) or immobilization efficiency (e.g., silica vs. chitosan supports). Report results using the PICO framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.